1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a trifluoromethoxy group, an amino group, and a chloropropanone moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(trifluoromethoxy)phenol with a chlorinating agent to introduce the chloropropanone group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanone group to alcohols.
Substitution: The amino and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related and known for its neuroprotective properties.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another similar compound with potential therapeutic applications.
Uniqueness: 1-(2-Amino-6-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropropanone moiety differentiates it from other similar compounds and contributes to its versatility in various applications.
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-6(16)4-7-8(15)2-1-3-9(7)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
KTLDGSWTMICXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CCl)N |
Origin of Product |
United States |
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